9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a synthetic compound belonging to the benzodiazepine class of chemicals. It is characterized by a nitro group at the ninth position of the benzodiazepine structure, which significantly influences its chemical properties and biological activity. The compound is commonly referenced by its Chemical Abstracts Service number, 328546-65-2, and has a molecular formula of CHNO.
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one falls under the classification of organic compounds known as benzodiazepines, which are primarily recognized for their psychoactive properties. These compounds are often utilized in medicinal chemistry for their anxiolytic and sedative effects.
The synthesis of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one typically involves several key steps:
The detailed steps and conditions for these reactions are critical for optimizing yield and purity .
Key structural data includes:
The presence of the nitro group significantly affects both the electronic properties and reactivity of the molecule.
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one can undergo various chemical reactions typical of benzodiazepines:
These reactions are essential for modifying the compound to enhance its pharmacological profile .
The mechanism of action for 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves interaction with gamma-Aminobutyric acid receptors in the central nervous system. Benzodiazepines typically enhance the effect of gamma-Aminobutyric acid by increasing its binding affinity to these receptors. This results in increased inhibitory neurotransmission leading to anxiolytic and sedative effects.
Data from studies indicate that while some derivatives show significant activity at high concentrations, others may exhibit toxicity without desirable effects on motor coordination .
The physical properties of 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one include:
Chemical properties include:
Relevant analyses such as High Performance Liquid Chromatography can be employed to determine purity and stability over time .
9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is primarily used in research settings. Its applications include:
Additionally, it has potential applications in developing new therapeutic agents targeting anxiety disorders or other neurological conditions due to its structural similarities with established benzodiazepines .
Advanced catalytic systems enable efficient one-pot synthesis of 1,4-benzodiazepin-5-one scaffolds. The optimal system employs molybdenyl acetylacetonate (MoO₂(acac)₂) and copper(II) trifluoromethanesulfonate (Cu(CF₃SO₃)₂) as dual catalysts with triphenylphosphine (PPh₃) as a reductant in anhydrous toluene under nitrogen atmosphere. This configuration achieves remarkable efficiency, delivering target compounds in yields up to 90% through a multistep cascade process [7]. Alternative catalysts exhibit significantly lower performance: tungsten hexacarbonyl and chromium acetylacetonate show no reactivity, while palladium(II) acetate and ruthenium carbonyl catalysts fail to initiate benzodiazepinone formation. The Mo/Cu system demonstrates superior catalytic synergy by facilitating sequential nitrene transfer, C-H insertion, and ring-closure steps within a single reaction vessel [7].
Table 1: Catalyst Screening for 1,4-Benzodiazepin-5-one Synthesis
| Catalyst System | Reductant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| MoO₂(acac)₂/Cu(CF₃SO₃)₂ | PPh₃ | Toluene | 110°C | 90 |
| MoO₂Cl₂(dmf)₂/CuCl₂ | PPh₃ | Toluene | 110°C | 45 |
| MoO₂(acac)₂ (single catalyst) | PPh₃ | Toluene | 110°C | 52 |
| Mo(CO)₆ | PPh₃ | Toluene | 110°C | 40 |
| CoMoO₄ | PPh₃ | Toluene | 110°C | 11 |
| Pd(OAc)₂ | PPh₃ | Toluene | 110°C | 0 |
The synthesis mechanism comprises four sequential transformations initiated by nitrene formation from o-nitrobenzoic N-allylamides. Under reductive conditions (PPh₃), the nitro group undergoes conversion to a nitrene intermediate, which subsequently engages in intramolecular C–H bond insertion at allylic positions. This critical C–H functionalization step is followed by C=C bond rearrangement and terminates through C–N bond formation to establish the diazepine ring [7]. The reaction cascade exemplifies remarkable atom economy as the entire molecular framework of the precursor is incorporated into the benzodiazepinone core without requiring protective group strategies. Copper catalysis accelerates the nitrene transfer step, while molybdenum facilitates the stereoelectronically controlled C–H insertion and ring expansion stages, demonstrating complementary catalytic roles [7].
Reaction optimization identified critical parameters for maximizing 9-nitro-1,4-benzodiazepin-5-one yields:
Phosphine reductant screening revealed PPh₃ as optimal, with S-(-)-BINAP (43% yield) and xantphos (51% yield) proving substantially less effective. Trimethylphosphine completely suppressed product formation, indicating steric and electronic factors critically influence reductant performance [7].
The Mo/Cu catalytic system accommodates diverse o-nitrobenzamide derivatives bearing furan-2-ylmethyl, 3-methylbut-2-en-1-yl, and arylalkyl substituents. Yield enhancement strategies include:
Notably, substrates containing pyridine rings or strongly electron-withdrawing groups exhibit moderate yields (50-65%), suggesting limitations in substrate universality. The methodology provides direct access to 2-substituted-9-nitro-1,4-benzodiazepin-5-ones without requiring protection-deprotection sequences, significantly streamlining synthetic routes to this pharmaceutically relevant scaffold [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: